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This lack of information suggests that Pyridine, 2-((2-methoxyethyl)amino)-5-nitro- might be a relatively new compound or one that hasn't been widely explored in scientific research yet.
While specific research applications are unknown, some possibilities for investigation based on the compound's structure include:
Pyridine, 2-((2-methoxyethyl)amino)-5-nitro- is a substituted pyridine compound characterized by the presence of a nitro group at the 5-position and a 2-methoxyethylamino substituent at the 2-position. This compound belongs to the class of nitropyridines, which are known for their diverse biological activities and synthetic utility. The molecular formula for this compound is C10H12N2O3, and its structure can be represented as follows:
textO2N | CH3O-CH2-CH2-NH | C5H4N
The presence of both the nitro and amino groups in its structure contributes to its reactivity and potential applications in medicinal chemistry.
These reactions allow for the modification of the compound to create analogs with varying biological activities.
Compounds like 2-((2-methoxyethyl)amino)-5-nitro- have been studied for their biological activities, particularly in pharmacology. Pyridine derivatives are often associated with:
The specific biological activity of 2-((2-methoxyethyl)amino)-5-nitro- would depend on its interaction with biological targets, which warrants further investigation.
The synthesis of 2-((2-methoxyethyl)amino)-5-nitro- can be achieved through several methods:
These methods highlight the versatility in synthesizing this compound and related derivatives.
Pyridine derivatives are widely used in various fields:
The specific application of 2-((2-methoxyethyl)amino)-5-nitro- would depend on its biological activity and stability under different conditions.
Studies on the interactions of pyridine derivatives with biological molecules are crucial for understanding their pharmacological profiles. These interactions may include:
Such studies help elucidate the mechanism of action and potential therapeutic uses of compounds like 2-((2-methoxyethyl)amino)-5-nitro- .
Several compounds share structural similarities with 2-((2-methoxyethyl)amino)-5-nitro-, which may offer insights into its uniqueness:
| Compound Name | Structure | Key Features |
|---|---|---|
| 2-Aminopyridine | Structure | Basic amine; used in pharmaceuticals. |
| 5-Nitropyridine | Structure | Nitro group; exhibits antimicrobial activity. |
| 3-Methoxypyridine | Structure | Methoxy substitution; used in dyes. |
| 4-(Dimethylamino)pyridine | Structure | Strong base; used in organic synthesis. |
The uniqueness of 2-((2-methoxyethyl)amino)-5-nitro- lies in its specific combination of functional groups, which may confer distinct biological activities compared to other pyridine derivatives.
The nuclear magnetic resonance spectral signatures of pyridine, 2-((2-methoxyethyl)amino)-5-nitro- exhibit characteristic patterns that reflect the electronic environment created by the electron-donating amino substituent and the electron-withdrawing nitro group. These substituents significantly influence the chemical shifts of all nuclei within the molecular framework.
¹H Nuclear Magnetic Resonance Spectroscopy
The proton nuclear magnetic resonance spectrum of this compound displays distinct signals corresponding to the pyridine ring protons, amino group protons, and methoxyethyl substituent protons [1] [2]. The pyridine ring protons appear in characteristic chemical shift ranges that reflect their proximity to the electron-withdrawing and electron-donating substituents. The H-2 proton, positioned adjacent to the amino group, typically resonates between 8.1-8.3 ppm as a doublet with coupling constants of approximately 5-6 Hz [1]. This downfield shift results from the deshielding effect of the pyridine nitrogen while being somewhat mitigated by the electron-donating amino group.
The H-3 proton appears between 7.4-7.6 ppm as a doublet with coupling constants of 8-9 Hz, positioned meta to the amino substituent [1] [2]. The H-6 proton exhibits the most complex splitting pattern, appearing as a doublet of doublets between 6.6-6.9 ppm due to its ortho relationship to the amino group and meta position relative to the nitro substituent [1].
The amino group protons present characteristic broad signals between 3.3-7.0 ppm, with the exact chemical shifts highly dependent on hydrogen bonding interactions and solvent effects [4] [5]. The asymmetric and symmetric stretching modes of the amino group typically appear as broad singlets due to rapid proton exchange processes [4] [5].
¹³C Nuclear Magnetic Resonance Spectroscopy
The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the carbon framework of the molecule [1] [6]. The pyridine ring carbons exhibit characteristic chemical shifts that reflect their electronic environments. The C-2 carbon, directly bonded to the amino group, typically resonates between 148-157 ppm [1] [6]. The C-3 carbon, positioned between the amino and nitro substituents, appears between 120-135 ppm, while the C-5 carbon, bonded to the nitro group, exhibits downfield shifts between 135-145 ppm due to the deshielding effect of the electron-withdrawing nitro substituent [1] [6].
The C-6 carbon, ortho to the amino group, resonates between 112-125 ppm, reflecting the electron-donating influence of the amino substituent [1] [6]. The methoxyethyl carbons appear in the aliphatic region between 55-70 ppm, with the methoxy carbon typically appearing around 58-59 ppm and the ethyl carbons showing characteristic splitting patterns .
¹⁵N Nuclear Magnetic Resonance Spectroscopy
Nitrogen-15 nuclear magnetic resonance spectroscopy provides highly sensitive information about the nitrogen environments within the molecule [2] [7]. The pyridine nitrogen exhibits chemical shifts between -101 to -127 ppm when referenced to nitromethane, showing high sensitivity to the substitution pattern and electronic effects [2] [7]. The amino nitrogen appears significantly upfield between -296 to -319 ppm, reflecting its electron-rich environment and sensitivity to hydrogen bonding interactions [2] [7].
The nitro nitrogen displays characteristic chemical shifts between -17 to -19 ppm, typical of aromatic nitro groups [2] [7]. These nitrogen-15 chemical shifts serve as sensitive probes for electronic structure changes and intermolecular interactions [2] [7] [8].
The infrared spectroscopic analysis of pyridine, 2-((2-methoxyethyl)amino)-5-nitro- reveals characteristic vibrational modes associated with both the nitro and amino functional groups, providing definitive structural identification and information about intermolecular interactions [9] [10] [11].
Amino Group Vibrational Modes
The primary amino group exhibits characteristic vibrational modes that are diagnostic for structural confirmation [5] [12] [11]. The asymmetric stretching vibration of the amino group appears between 3580-3590 cm⁻¹ as a medium intensity band, while the symmetric stretching mode occurs between 3460-3470 cm⁻¹ [5] [12] [11]. These frequencies are sensitive to hydrogen bonding interactions, with hydrogen-bonded amino groups showing significant red shifts compared to free amino groups [4] [5].
The amino scissoring vibration, occurring between 1620-1640 cm⁻¹, represents one of the most diagnostic bands for primary aromatic amines [12] [11]. This strong intensity band corresponds to the symmetric deformation of the amino group and typically appears as a sharp, well-defined peak [12] [11]. The amino wagging vibration appears between 1160-1200 cm⁻¹ as a medium intensity band, representing the out-of-plane motion of the amino group [11].
Additional amino group modes include the twisting vibration between 1020-1060 cm⁻¹, which appears as a weak intensity band corresponding to the torsional motion of the amino group around the carbon-nitrogen bond [11]. The carbon-nitrogen stretching vibration of the amino group occurs between 1280-1320 cm⁻¹ as a medium intensity band [12] [11].
Nitro Group Vibrational Modes
The nitro group exhibits nine fundamental vibrational modes that provide characteristic spectroscopic signatures [10] [11] [13]. The asymmetric stretching vibration of the nitro group appears between 1540-1580 cm⁻¹ as a very strong intensity band, representing one of the most prominent features in the infrared spectrum [10] [11]. When the nitro group is attached to an aromatic ring, this band typically appears in the range of 1550-1475 cm⁻¹ [10].
The symmetric stretching vibration occurs between 1340-1380 cm⁻¹ as a strong intensity band [10] [11]. For aromatic nitro compounds, this band often appears between 1360-1290 cm⁻¹ [10]. The intensity ratio between the asymmetric and symmetric stretching modes is characteristic, with the asymmetric stretch typically showing higher intensity [10] [13].
The nitro scissoring vibration appears between 820-850 cm⁻¹ as a medium intensity band, representing the in-plane deformation of the nitro group [11]. The nitro wagging vibration occurs between 720-750 cm⁻¹ as a medium intensity band, corresponding to the out-of-plane motion of the nitro group [11].
Pyridine Ring Vibrational Modes
The pyridine ring system contributes additional characteristic vibrational modes [9] [14] [15]. The aromatic carbon-hydrogen stretching vibrations appear between 3070-3100 cm⁻¹ as weak intensity bands [12] [11]. The pyridine ring stretching vibrations, involving carbon-carbon and carbon-nitrogen bond stretches, occur between 1580-1600 cm⁻¹ as strong intensity bands [11] [14].
The ring breathing vibration appears between 990-1010 cm⁻¹ as a medium intensity band, representing the symmetric expansion and contraction of the ring system [11] [14]. Out-of-plane carbon-hydrogen bending vibrations occur between 800-820 cm⁻¹, providing information about the aromatic substitution pattern [11].
X-ray diffraction analysis of pyridine, 2-((2-methoxyethyl)amino)-5-nitro- and related amino-nitro pyridine derivatives reveals characteristic molecular packing arrangements that are governed by the interplay between hydrogen bonding interactions, π-π stacking forces, and van der Waals interactions [16] [17] [18].
Crystal System and Space Group Characteristics
Amino-nitro pyridine derivatives typically crystallize in monoclinic or orthorhombic crystal systems [17] [19] [18]. Common space groups include P21/c, P-1, and C2/c for monoclinic systems, and Pna21 for orthorhombic systems [17] [20] [19]. The choice of space group depends significantly on the substitution pattern and the resulting hydrogen bonding preferences [16] [19] [18].
The unit cell dimensions typically range from 5-15 Å for the a-axis, 5-18 Å for the b-axis, and 7-25 Å for the c-axis, with cell volumes ranging from 400-2000 ų [17] [20] [19]. The Z value, representing the number of molecules per unit cell, typically ranges from 4 to 8, with calculated densities between 1.4-1.7 g/cm³, characteristic of organic nitro compounds [17] [20].
Molecular Conformation and Planarity
The molecular structure of amino-nitro pyridine derivatives exhibits near-planar conformations with slight deviations from planarity [16] [21] [19]. The pyridine ring maintains its aromatic planarity, while the amino and nitro substituents may deviate from the ring plane by torsion angles ranging from 0-20° [16] [21] [19]. These deviations minimize steric hindrance between adjacent substituents and optimize intermolecular interactions [21] [19].
The methoxyethyl substituent introduces additional conformational flexibility, with the ethyl chain adopting extended or gauche conformations depending on crystal packing requirements . The methoxy group typically adopts an orientation that maximizes favorable intermolecular interactions while minimizing steric conflicts .
Molecular Packing Motifs
The crystal packing of amino-nitro pyridine derivatives is characterized by the formation of hydrogen-bonded networks that create distinctive structural motifs [16] [23] [19] [18]. The most common packing arrangements include layered structures, ribbon-like chains, and three-dimensional networks [16] [23] [19].
In layered packing motifs, molecules arrange in parallel sheets with hydrogen bonding occurring within the layers and van der Waals interactions between layers [16] [23] [19]. These layers may be separated by distances of 3.4-3.8 Å, allowing for offset face-to-face π-π stacking interactions between pyridine rings [24] [23].
Ribbon-like structures form when molecules connect through linear hydrogen bonding patterns, creating one-dimensional chains that extend along specific crystallographic directions [24] [23] [25]. These ribbons may be linked through secondary interactions to form two-dimensional sheets or three-dimensional networks [23] [25].
Intermolecular Interaction Patterns
The molecular packing is stabilized by a combination of hydrogen bonding, π-π stacking, and van der Waals interactions [16] [23] [19] [18]. The relative importance of these interactions depends on the specific substitution pattern and the presence of additional functional groups such as the methoxyethyl substituent .
π-π stacking interactions between pyridine rings typically occur with centroid-to-centroid distances of 3.5-3.8 Å and plane-to-plane separations of 3.4-3.6 Å [24] [23]. These interactions may adopt parallel or antiparallel orientations depending on the overall packing requirements [24] [23].
Van der Waals interactions contribute to the overall stability of the crystal structure, particularly in regions where hydrogen bonding is not optimal [16] [19]. These interactions are especially important for the methoxyethyl substituent, which may engage in weak carbon-hydrogen to oxygen or nitrogen interactions .
The hydrogen bonding networks in amino-nitro pyridine derivatives represent the primary driving force for crystal organization and stability [16] [19] [25] [18]. These networks exhibit characteristic geometric parameters and connectivity patterns that directly influence the physical properties of the crystalline material.
Primary Hydrogen Bonding Interactions
The amino group serves as the principal hydrogen bond donor, capable of forming multiple hydrogen bonds through its two hydrogen atoms [19] [25] [18]. The primary amino group can donate hydrogen bonds to pyridine nitrogen atoms with donor-acceptor distances ranging from 2.8-3.3 Å and angles between 150-180° [23] [19] [25]. These interactions typically exhibit linear or near-linear geometries that maximize orbital overlap and bonding strength [19] [25].
Hydrogen bonding between amino groups and nitro oxygen atoms represents another crucial interaction, with donor-acceptor distances of 2.7-3.2 Å and angles ranging from 140-175° [19] [18]. These interactions often exhibit bifurcated character, with single amino hydrogen atoms interacting simultaneously with both oxygen atoms of the nitro group [11] [19].
Secondary Hydrogen Bonding Patterns
Secondary amine hydrogen atoms, when present in substituted derivatives, contribute additional hydrogen bonding capabilities with donor-acceptor distances of 2.9-3.4 Å and angles between 145-175° [19] [26]. The strength of these interactions varies from moderate to strong depending on the electronic environment and geometric constraints [19] [26].
Weak hydrogen bonding interactions involving aromatic carbon-hydrogen donors and nitro oxygen acceptors supplement the primary hydrogen bonding network [16] [27] [19]. These interactions typically exhibit donor-acceptor distances of 3.2-3.8 Å with angles ranging from 120-160° [16] [27]. While individually weak, these interactions collectively contribute significant stabilization to the crystal structure [16] [19].
Hydrogen Bonding Geometric Parameters
The geometric parameters of hydrogen bonding interactions in amino-nitro pyridine crystals follow established trends for organic hydrogen bonding systems [19] [25] [18]. Strong nitrogen-hydrogen to nitrogen interactions typically exhibit distances of 2.8-3.1 Å with angles approaching 180° [19] [25]. Nitrogen-hydrogen to oxygen interactions show slightly shorter distances of 2.7-3.0 Å due to the higher electronegativity of oxygen [19] [18].
The deviation from linearity in hydrogen bonding angles reflects the compromise between optimal bonding geometry and crystal packing constraints [19] [25]. Angles less than 140° are rarely observed for strong hydrogen bonds, while angles above 160° indicate optimal hydrogen bonding geometries [19] [25].
Network Topology and Connectivity
The connectivity patterns of hydrogen bonding networks in amino-nitro pyridine crystals create distinctive topological arrangements [19] [25] [18]. Linear chain motifs result from sequential hydrogen bonding between amino donors and pyridine nitrogen acceptors, creating one-dimensional hydrogen bonded chains [23] [25].
Dimeric motifs form when amino groups of adjacent molecules interact reciprocally, creating closed hydrogen bonding loops [19] [26]. These dimers may be linked through additional hydrogen bonds to form extended two-dimensional or three-dimensional networks [19] [26].
Spiral hydrogen bonding patterns create helical arrangements of molecules around crystallographic axes [23] [27]. These patterns result from the combination of multiple hydrogen bonding interactions with different geometric requirements [23] [27].
Hydration Effects on Hydrogen Bonding
When crystalline hydrates form, water molecules significantly modify the hydrogen bonding network topology [24] [23]. Water molecules can serve both as hydrogen bond donors and acceptors, creating bridging interactions between organic molecules [24] [23]. The incorporation of water typically results in donor-acceptor distances of 2.6-3.0 Å with angles between 160-180°, reflecting the strong hydrogen bonding capability of water [24] [23].